molecular formula C14H11NS B8793493 [4-(Phenylsulfanyl)phenyl]acetonitrile CAS No. 6317-59-5

[4-(Phenylsulfanyl)phenyl]acetonitrile

Cat. No. B8793493
CAS RN: 6317-59-5
M. Wt: 225.31 g/mol
InChI Key: PYKKCPQFYNZYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Phenylsulfanyl)phenyl]acetonitrile is a useful research compound. Its molecular formula is C14H11NS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Phenylsulfanyl)phenyl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Phenylsulfanyl)phenyl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6317-59-5

Product Name

[4-(Phenylsulfanyl)phenyl]acetonitrile

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4-phenylsulfanylphenyl)acetonitrile

InChI

InChI=1S/C14H11NS/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

PYKKCPQFYNZYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1-chloromethyl-4-phenylthiobenzene (3.0 g) is dissolved in N,N-dimemthylformamide (15 ml), and thereto is added finely divided sodium cyanide (1.0 g), and the mixture is stirred at room temperature for 17 hours. To the reaction mixture are added saturated aqueous sodium chloride solution (50 ml) and ice water (50 ml), and the mixture is extracted with ethyl acetate (100 ml×3). The combined extracts are washed with saturated aqueous sodium chloride solution (50 ml×3), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 1-cyanomethyl-4-phenylthiobenzene (2.9 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.